N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE
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Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. Its structure, featuring a benzofuran moiety and a dimethylamino group, suggests various mechanisms of action that could influence biological pathways. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The presence of the dimethylamino group may allow for interaction with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Antioxidant Activity : The benzofuran structure is known for its antioxidant properties, which could contribute to its biological effects.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of related compounds. While specific data on this compound is limited, insights can be drawn from structural analogs.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzofuran have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Benzofuran Derivative A | Breast Cancer | 10 |
Benzofuran Derivative B | Lung Cancer | 15 |
Antimicrobial Properties
Benzofuran derivatives have also demonstrated antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzofuran Derivative C | E. coli | 32 µg/mL |
Benzofuran Derivative D | S. aureus | 16 µg/mL |
Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzofuran-containing compounds. The results indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways .
Study 2: Antimicrobial Activity
Another research article highlighted the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzofuran structure significantly enhanced antibacterial activity .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-24(2)17(14-8-9-18-15(12-14)10-11-27-18)13-22-20(25)21(26)23-16-6-4-5-7-19(16)28-3/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLNAWZDHMRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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